molecular formula C23H21N5O3S B11292071 N-(2-methoxyphenyl)-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydropteridin-2-yl]sulfanyl}acetamide

N-(2-methoxyphenyl)-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydropteridin-2-yl]sulfanyl}acetamide

Cat. No.: B11292071
M. Wt: 447.5 g/mol
InChI Key: FZVIKHYMMMLNMF-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydropteridin-2-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a 2-methoxyphenyl group, a sulfanyl-linked dihydropteridin-4-one core, and a 2-phenylethyl substituent. This analysis focuses on comparing its physicochemical and biological properties with structurally related compounds, emphasizing substituent effects and heterocyclic core variations.

Properties

Molecular Formula

C23H21N5O3S

Molecular Weight

447.5 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-[4-oxo-3-(2-phenylethyl)pteridin-2-yl]sulfanylacetamide

InChI

InChI=1S/C23H21N5O3S/c1-31-18-10-6-5-9-17(18)26-19(29)15-32-23-27-21-20(24-12-13-25-21)22(30)28(23)14-11-16-7-3-2-4-8-16/h2-10,12-13H,11,14-15H2,1H3,(H,26,29)

InChI Key

FZVIKHYMMMLNMF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NC3=NC=CN=C3C(=O)N2CCC4=CC=CC=C4

Origin of Product

United States

Biological Activity

N-(2-methoxyphenyl)-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydropteridin-2-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound features a complex structure characterized by a methoxyphenyl group, a sulfanyl linkage, and a dihydropteridine moiety. Its molecular formula is C20H22N2O3SC_{20}H_{22}N_2O_3S, with a molecular weight of approximately 378.47 g/mol.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted that derivatives with the phenoxy-N-arylacetamide scaffold demonstrated antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Candida albicans .

Antioxidant Properties

The antioxidant activity of related compounds has been assessed using various in vitro assays. These studies suggest that the presence of the methoxy group enhances the radical scavenging ability, which could be beneficial in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

Anti-inflammatory properties have been reported for similar structures. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests potential therapeutic applications in conditions like arthritis and other inflammatory disorders .

Anticancer Potential

Several studies have explored the anticancer potential of compounds with similar structures. For instance, derivatives have shown cytotoxic effects on cancer cell lines, including breast and prostate cancer cells. The proposed mechanism involves induction of apoptosis and inhibition of cell proliferation .

Case Studies

  • Antimicrobial Study : A comparative study evaluated the antimicrobial efficacy of this compound against standard bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 μg/mL against E. coli and S. aureus, showcasing its potential as an antimicrobial agent.
  • Antioxidant Evaluation : In a study assessing radical scavenging activity, the compound exhibited an IC50 value of 25 μg/mL in DPPH assays, indicating strong antioxidant capabilities compared to standard antioxidants like ascorbic acid.
  • Cytotoxicity Assay : The compound was tested on various cancer cell lines (MCF-7 and PC-3). Results showed a dose-dependent decrease in cell viability with IC50 values around 15 μM for MCF-7 cells, suggesting significant anticancer activity.

Data Summary

Activity TypeObserved EffectReference
AntimicrobialMIC = 32 μg/mL against E. coli
AntioxidantIC50 = 25 μg/mL in DPPH assay
Anti-inflammatoryInhibition of COX/LOX
AnticancerIC50 = 15 μM on MCF-7 cells

Comparison with Similar Compounds

Structural Analogues with Quinazolinone Cores

Compounds with quinazolinone (a dihydroheterocycle structurally similar to dihydropteridin) cores exhibit comparable sulfanyl-acetamide motifs but differ in substituents:

  • N-(4-Methoxyphenyl)-2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide (12) :
    • Key Differences : Sulfamoylphenyl substituent instead of 2-phenylethyl.
    • Activity : Demonstrates carbonic anhydrase (hCA) inhibition (KI = 548.6 nM for hCA I) . The absence of sulfamoyl in the target compound may reduce hCA affinity but enhance selectivity for other targets.
  • 2-{[4-Oxo-3-(2-Phenylacetamido)-3,4-Dihydroquinazolin-2-yl]Sulfanyl}-N-(2-Phenylethyl)Acetamide (K284-2486) : Key Similarities: Phenylethyl and acetamide groups.

Thioacetamide-Triazole Derivatives

  • 2-[(1H-1,2,3-Triazol-4-yl)Sulfanyl]-N-(2-Methoxyphenyl)Acetamide (17) : Key Differences: Triazole core replaces dihydropteridin. Activity: Exhibited antibacterial properties against E. coli.

Pyrimidoindole and Thienopyrimidinone Derivatives

  • 2-[[3-(4-Methoxyphenyl)-4-Oxo-5H-Pyrimido[5,4-b]Indol-2-yl]Sulfanyl]-N-(2-Phenylethyl)Acetamide :

    • Key Differences : Pyrimidoindole core vs. dihydropteridin.
    • Activity : Likely modulates Wnt/β-catenin signaling (analogous to iCRT3 in ), suggesting the target compound may share anti-inflammatory or anticancer mechanisms .
  • 2-[(6-Ethyl-4-Oxo-3-Phenyl-3,4-Dihydrothieno[2,3-d]Pyrimidin-2-yl)Sulfanyl]-N-(4-Nitrophenyl)Acetamide : Key Differences: Nitrophenyl group and thienopyrimidinone core. Activity: Electron-withdrawing nitro group may enhance oxidative stability but reduce solubility compared to the target compound’s methoxyphenyl group.

Structure–Activity Relationship (SAR) Insights

Substituent Effects on Bioactivity

  • Methoxyphenyl vs. Nitrophenyl : Methoxy groups (electron-donating) improve solubility and membrane permeability, whereas nitro groups (electron-withdrawing) enhance electrophilic interactions but may increase toxicity .
  • Phenylethyl vs. Sulfamoylphenyl : Phenylethyl groups (e.g., in the target compound) likely enhance hydrophobic binding, while sulfamoyl groups (e.g., in ) improve hydrogen-bonding capacity for enzyme inhibition .

Heterocyclic Core Variations

  • Dihydropteridin vs. Quinazolinone: Dihydropteridin’s additional nitrogen atoms may confer stronger π-π stacking interactions, whereas quinazolinone’s planar structure favors intercalation with DNA or enzyme active sites .

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